N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine
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Overview
Description
N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a trifluoromethoxyphenyl group, imparts distinct chemical properties that make it valuable for specific scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the substitution reactions. The process may involve multiple steps to introduce the tert-butyl, methyl, and trifluoromethoxyphenyl groups sequentially .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under conditions that may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N2-TERT-BUTYL-N4-ETHYL-6-(METHYLTHIO)-1,3,5-TRIAZINE-2,4-DIAMINE: Another triazine derivative with different substituents, used in various chemical and biological applications.
N2-TERT-BUTYL-N4-CYCLOPROPYL-6-(METHYLTHIO)-1,3,5-TRIAZINE-2,4-DIAMINE: A structurally similar compound with a cyclopropyl group, known for its unique chemical properties.
Uniqueness
The presence of the trifluoromethoxyphenyl group in N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to specific targets. These characteristics make it distinct from other triazine derivatives and valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H19F3N6O |
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Molecular Weight |
356.35 g/mol |
IUPAC Name |
2-N-tert-butyl-6-N-methyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H19F3N6O/c1-14(2,3)24-13-22-11(19-4)21-12(23-13)20-9-5-7-10(8-6-9)25-15(16,17)18/h5-8H,1-4H3,(H3,19,20,21,22,23,24) |
InChI Key |
UESILJGLYUFPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)NC |
Origin of Product |
United States |
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